2,6-Difluoro-3-ethoxyphenylboronic acid
Overview
Description
2,6-Difluoro-3-ethoxyphenylboronic acid is a useful research compound. Its molecular formula is C8H9BF2O3 and its molecular weight is 201.97 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Porous, Crystalline, Covalent Organic Frameworks
Covalent organic frameworks (COFs) synthesized using boronic acids, including phenylboronic derivatives, exhibit remarkable properties such as high thermal stability, permanent porosity, and high surface areas. These materials are potentially useful for gas storage, separation processes, and catalysis due to their rigid porous architectures (Côté et al., 2005).
Reactivity with Alkynes
Research on the reactivity of boronic acids with alkynes has led to the synthesis of novel borane and borepin compounds. These studies are crucial for understanding the chemistry of boronic acids and developing new synthetic pathways in organic chemistry (Fan et al., 2010).
Synthesis of Acyclic Nucleotide Analogues
Boronic acids have been employed in cross-coupling reactions to synthesize acyclic nucleotide analogues, showcasing their utility in the development of antiviral and cytostatic agents. This highlights the role of boronic acids in medicinal chemistry and drug development (Česnek et al., 2000).
Crystal Engineering
The study of ortho-alkoxyphenylboronic acids, including their ability to form monomeric structures, contributes to crystal engineering and the design of new materials. Such insights are vital for developing advanced materials with specific properties (Cyrański et al., 2012).
Catalysis
Boronic acids are utilized as catalysts in various chemical reactions, including the dehydrative condensation between carboxylic acids and amines. This application demonstrates the versatility of boronic acids in facilitating organic transformations (Wang et al., 2018).
Membrane Science
In membrane science, boronic acids contribute to the development of novel nanofiltration membranes for dye treatment, showcasing their role in environmental science and water purification (Liu et al., 2012).
Mechanism of Action
Target of Action
Boronic acids, including 2,6-difluoro-3-ethoxyphenylboronic acid, are commonly used in suzuki-miyaura coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic carbon atoms in organic compounds .
Mode of Action
In Suzuki-Miyaura coupling reactions, this compound interacts with its targets through a process called transmetalation . This process involves the transfer of the boronic acid group from boron to a metal catalyst, typically palladium . The metal catalyst then undergoes oxidative addition with an electrophilic organic group, forming a new carbon-carbon bond .
Biochemical Pathways
In the context of suzuki-miyaura coupling reactions, the compound plays a crucial role in the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, potentially affecting various biochemical pathways depending on the specific compounds produced.
Result of Action
The molecular and cellular effects of this compound’s action would largely depend on the specific context of its use. In Suzuki-Miyaura coupling reactions, the compound contributes to the formation of new carbon-carbon bonds, enabling the synthesis of a diverse array of organic compounds . The specific effects of these compounds would vary widely depending on their structure and properties.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura coupling reactions can be affected by the pH of the reaction environment, the presence of a base, and the temperature . Additionally, the compound’s stability may be influenced by factors such as light, heat, and moisture exposure.
Biochemical Analysis
Biochemical Properties
2,6-Difluoro-3-ethoxyphenylboronic acid plays a crucial role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction, which is widely used in organic synthesis to form carbon-carbon bonds . This compound interacts with enzymes and proteins that facilitate these reactions, such as palladium catalysts. The nature of these interactions involves the formation of a complex between the boronic acid and the catalyst, which then undergoes transmetalation to form the desired product .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with specific proteins and enzymes involved in these pathways. For example, it may inhibit or activate certain kinases, leading to changes in gene expression and cellular metabolism. These effects can vary depending on the cell type and the concentration of the compound used .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. The compound forms a reversible covalent bond with the active site of the enzyme, leading to changes in the enzyme’s activity. Additionally, it can influence gene expression by modulating the activity of transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under certain conditions, but can degrade over time, leading to changes in its effectiveness. Long-term studies have shown that it can have lasting effects on cellular function, particularly in in vitro studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have beneficial effects, such as enhancing certain biochemical reactions. At higher doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. These interactions can affect metabolic flux and the levels of metabolites within the cell. The compound’s role in these pathways can influence overall cellular metabolism and energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments. The transport and distribution of the compound can affect its activity and function, as well as its overall effectiveness in biochemical reactions .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context, enhancing its effectiveness in biochemical reactions .
Properties
IUPAC Name |
(3-ethoxy-2,6-difluorophenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BF2O3/c1-2-14-6-4-3-5(10)7(8(6)11)9(12)13/h3-4,12-13H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNCPAOSJJNRPHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1F)OCC)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BF2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584629 | |
Record name | (3-Ethoxy-2,6-difluorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10584629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
849062-00-6 | |
Record name | B-(3-Ethoxy-2,6-difluorophenyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=849062-00-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Ethoxy-2,6-difluorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10584629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-Difluoro-3-ethoxyphenylboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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